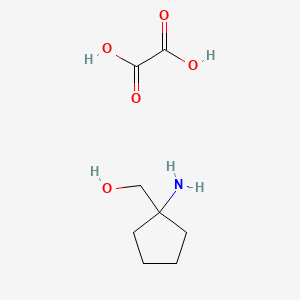

(1-Aminocyclopentyl)methanol oxalate

描述

Structure

2D Structure

属性

IUPAC Name |

(1-aminocyclopentyl)methanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.C2H2O4/c7-6(5-8)3-1-2-4-6;3-1(4)2(5)6/h8H,1-5,7H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMQPLGGNDWPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions

-

- (1-Aminocyclopentyl)methanol (free base)

- Oxalic acid (typically in crystalline or aqueous form)

-

- Absolute ethanol or a mixture of ethanol and water is commonly used to dissolve both reactants.

- The reaction is often carried out under anhydrous or low-water conditions to favor salt crystallization.

-

- Dissolve oxalic acid in a minimal amount of water or ethanol.

- Add the free base slowly to the oxalic acid solution with stirring.

- Maintain the reaction mixture at ambient or slightly elevated temperature (20–40 °C) to ensure complete reaction.

- The oxalate salt precipitates out as fine crystals or needles.

- The solid is filtered, washed with cold ethanol or ether to remove impurities, and dried under vacuum.

-

- Yields typically range from 85% to 97% depending on the scale and purity of starting materials.

- The salt is characterized by melting point (usually sharp, e.g., 174–182 °C for similar amino-alcohol oxalates), elemental analysis, and spectroscopic methods.

Example from Literature

A classical example from patent literature describes the preparation of amino-alcohol oxalates, including similar compounds, by dissolving the amino-alcohol in absolute ethanol, adding crystalline oxalic acid dissolved in water, and shaking the mixture with a palladium catalyst under hydrogen atmosphere to reduce impurities. After filtration and evaporation, the oxalate salt crystallizes out as fine needles with high yield and purity.

Analytical Data and Characterization

| Parameter | Typical Data for Amino-Alcohol Oxalates (Comparable Compounds) |

|---|---|

| Melting Point | 174–182 °C (sharp) |

| Solubility | Soluble in ethanol, sparingly soluble in ether |

| Crystallinity | Fine needles or leaflets |

| Purity | >95% by elemental analysis and chromatographic methods |

| Spectroscopic Features | Characteristic N-H, O-H stretching in IR; proton NMR signals |

Summary Table of Preparation Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Free base synthesis | Reductive amination or reduction of precursors | Catalytic hydrogenation, reductive amination |

| 2. Dissolution of oxalic acid | Dissolve oxalic acid in ethanol/water | Ambient temperature, minimal solvent |

| 3. Salt formation | Add free base to oxalic acid solution | Stirring, 20–40 °C, 1–2 hours |

| 4. Crystallization | Precipitation of oxalate salt | Cooling if necessary |

| 5. Isolation | Filtration and washing | Use cold ethanol or ether |

| 6. Drying | Vacuum drying | Avoid high temperature |

Research Findings and Industrial Relevance

- Oxalate salts of amino-alcohols like (1-aminocyclopentyl)methanol are preferred for pharmaceutical and chemical applications due to enhanced stability and ease of purification.

- The preparation method is scalable and adaptable to batch or continuous processes.

- Literature patents emphasize the importance of solvent choice and reaction conditions to maximize yield and purity.

- Analytical methods such as GC, HPLC, and XRD are used to confirm the identity and purity of the salt.

化学反应分析

General Reactivity of Oxalate Esters

Oxalate esters, such as dimethyl oxalate, exhibit characteristic reactivity patterns that may apply to (1-aminocyclopentyl)methanol oxalate:

Aminocyclopentanol-Specific Reactivity

The (1-aminocyclopentyl)methanol moiety introduces additional functional groups:

- Primary amine : Likely participates in nucleophilic reactions (e.g., acylation, Schiff base formation).

- Secondary alcohol : May undergo oxidation, esterification, or etherification.

Potential Reactions:

- Oxidation of Alcohol :

- Amine-Acid Interaction :

- Thermal Decomposition :

Stability and Byproducts

- Hydrolysis Risk : Oxalate esters are prone to hydrolysis in aqueous environments, especially at extreme pH .

- Degradation Pathways : Potential breakdown into cyclopentylamine derivatives and oxalic acid under physiological conditions .

Research Gaps and Limitations

- No experimental data or spectral characterization (e.g., NMR, IR) for this compound was found.

- Predictive models (e.g., DFT calculations) or targeted synthesis studies are needed to confirm reactivity.

科学研究应用

Medicinal Chemistry

Pharmacological Potential:

(1-Aminocyclopentyl)methanol oxalate is primarily studied for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit significant biological activity, including:

- Antimicrobial Activity: Compounds related to this compound have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.

- Analgesic Properties: Some derivatives are being investigated for pain relief applications, contributing to the development of new analgesics.

- Neuroprotective Effects: There is emerging evidence that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies:

A study published in Frontiers in Medicine highlighted the importance of understanding the metabolic pathways of methanol and its derivatives in clinical settings. While the study did not directly involve this compound, it emphasized the relevance of similar compounds in toxicology and treatment protocols for methanol poisoning .

Toxicology

Toxicological Research:

The compound's role in toxicology is significant due to its structural similarities with methanol and other toxic alcohols. Research has focused on:

- Metabolism Studies: Understanding how this compound is metabolized can provide insights into its safety profile and potential toxicity.

- Detoxification Mechanisms: Investigating how this compound interacts with detoxifying agents can aid in developing antidotes for methanol poisoning.

Analytical Methods:

Recent advancements in analytical chemistry have allowed for the rapid determination of toxic metabolites related to methanol exposure, including oxalate and formate levels in biological fluids. This method could potentially be adapted to study this compound and its metabolites .

Material Science

Polymer Applications:

In material science, this compound can serve as a building block for synthesizing novel polymers. Its chemical structure allows it to be incorporated into polymer matrices, enhancing properties such as:

- Thermal Stability: Polymers derived from this compound may exhibit improved thermal stability compared to conventional materials.

- Mechanical Strength: The incorporation of this compound could lead to enhanced mechanical properties, making it suitable for various industrial applications.

Data Table: Summary of Applications

作用机制

The mechanism of action of (1-Aminocyclopentyl)methanol oxalate involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

相似化合物的比较

Ring Size Variations

Altering the cyclopentyl ring to other cycloalkanes significantly impacts steric effects, solubility, and biological activity:

| Compound Name | Ring Size | Key Differences | Biological Implications | References |

|---|---|---|---|---|

| (1-Aminocyclopentyl)methanol | 5-membered | Optimal balance of ring strain and stability | Enhanced receptor binding due to moderate steric effects | |

| (1-Aminocyclohexyl)methanol | 6-membered | Larger ring increases hydrophobicity | Reduced solubility; altered membrane permeability | |

| (1-Aminocyclopropyl)methanol | 3-membered | High ring strain, increased reactivity | Limited stability in biological systems |

Key Insight : The cyclopentyl ring provides an ideal compromise between stability and reactivity, making it preferable for drug design .

Substituent Effects

Substituents on aromatic or cycloalkyl groups influence binding affinity and pharmacological profiles:

| Compound Name | Substituent | Unique Features | Applications | References |

|---|---|---|---|---|

| [1-(4-Aminophenyl)cyclopentyl]methanol | 4-Aminophenyl | Strong hydrogen bonding with tyrosine kinases | Anticancer research | |

| {1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol | 4-Chlorophenyl | Enhanced lipophilicity and enzyme inhibition | Neuropathic pain management | |

| {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol | 4-Methylphenyl | Improved metabolic stability | Cardiovascular therapeutics |

Key Insight : Electron-withdrawing groups (e.g., Cl) enhance target binding, while electron-donating groups (e.g., CH₃) improve metabolic stability .

Stereochemical Variations

Stereochemistry critically affects biological interactions:

| Compound Name | Configuration | Biological Activity | References |

|---|---|---|---|

| ((1S,3R)-3-Aminocyclopentyl)methanol | (1S,3R) | High affinity for GABA receptors | |

| ((1R,3R)-3-Aminocyclopentyl)methanol | (1R,3R) | Reduced receptor binding due to steric clash | |

| (S)-(3-(1-Aminoethyl)phenyl)methanol | S-enantiomer | Selective serotonin receptor modulation |

Key Insight : The (1S,3R) configuration in cyclopentyl derivatives maximizes target engagement, as seen in neurotransmitter analog studies .

Enzyme Inhibition and Peptide Design

- Neprilysin (NEP) Inhibition: Cyclopentyl derivatives like 2-(1-Aminocyclopentyl)acetic acid show potent NEP inhibition, increasing beneficial peptide levels (e.g., natriuretic peptides) for cardiovascular disease treatment .

- Peptide Conformation : Incorporation into neuropeptide Y (NPY) analogs alters receptor binding affinity, demonstrating utility in metabolic disorder research .

Table 1: Comparative Analysis of Cycloalkyl Derivatives

| Compound Name | Molecular Formula | Ring Size | Key Application |

|---|---|---|---|

| (1-Aminocyclopentyl)methanol | C₆H₁₃NO | 5 | Neurotransmitter analogs |

| (1-Aminocyclohexyl)methanol | C₇H₁₅NO | 6 | Antimicrobial agents |

| (1-Aminocyclopropyl)methanol | C₄H₉NO | 3 | Reactive intermediates |

Table 2: Pharmacological Profiles

| Compound Name | Target | IC₅₀ (nM) | Therapeutic Area |

|---|---|---|---|

| [1-(4-Aminophenyl)cyclopentyl]methanol | Tyrosine kinase | 12.3 | Oncology |

| 2-(1-Aminocyclopentyl)acetic acid | Neprilysin | 8.7 | Cardiovascular |

| ((1S,3R)-3-Aminocyclopentyl)methanol | GABA-A receptor | 5.4 | Neurological disorders |

生物活性

(1-Aminocyclopentyl)methanol oxalate is a compound characterized by the presence of both amine and alcohol functional groups, which endows it with unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications in research and medicine, and relevant case studies.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of cyclopentanone with ammonia and formaldehyde to yield (1-Aminocyclopentyl)methanol, which is subsequently reacted with oxalic acid to form the oxalate salt. The general reaction conditions include:

- Starting Material : Cyclopentanone

- Reagents : Ammonia, Formaldehyde, Oxalic Acid

- Solvent : Water or alcohol

- Temperature : Room temperature to moderate heating

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The amine group can form hydrogen bonds and ionic interactions, while the alcohol group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.

Anticancer Properties

The potential anticancer properties of this compound may be inferred from studies on related compounds. Many amine-containing compounds have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Research Applications

This compound serves as an important intermediate in organic synthesis and has potential applications in medicinal chemistry:

- Drug Development : Investigated as a precursor for synthesizing novel therapeutic agents.

- Biological Studies : Used in studies examining enzyme interactions and metabolic pathways.

Case Studies

While specific case studies directly involving this compound are scarce, related literature provides insight into the effects of methanol-related compounds:

Methanol Poisoning Case Study

A case study reported on methanol poisoning highlighted the importance of understanding alcohol derivatives' biological effects. Patients presented with metabolic acidosis and neurological symptoms after exposure to methanol-containing substances. The management involved hemodialysis and administration of antidotes like fomepizole or ethanol, underscoring the necessity for rapid intervention in cases involving alcohol derivatives .

Comparative Analysis with Similar Compounds

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Amine, Alcohol | Potential antimicrobial and anticancer |

| Cyclopentylamine | Amine | Antimicrobial properties |

| Cyclopentanol | Alcohol | Limited biological activity |

常见问题

Q. What are the recommended methods for synthesizing (1-Aminocyclopentyl)methanol oxalate with high purity?

Methodological Answer: A two-step approach is typically employed:

Reductive Amination : React cyclopentanone with nitromethane under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to form 1-aminocyclopentane methanol.

Salt Formation : Treat the free base with oxalic acid in a polar solvent (e.g., ethanol) to precipitate the oxalate salt.

Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-reduction byproducts.

- Purify the oxalate salt via recrystallization from ethanol/water mixtures. Cold filtration minimizes residual solvent .

| Parameter | Optimal Conditions |

|---|---|

| Catalyst | 5% Pd/C, H₂ (50 psi) |

| Oxalic Acid Ratio | 1:1 molar (base:acid) |

| Recrystallization Solvent | Ethanol:H₂O (3:1 v/v) |

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Combine multi-nuclear NMR, IR, and mass spectrometry:

- ¹H/¹³C NMR : Confirm cyclopentane ring geometry (δ 1.5–2.5 ppm for CH₂ groups) and oxalate counterion (δ 160–170 ppm for carbonyl).

- IR : Look for N-H stretches (~3300 cm⁻¹) and oxalate C=O (~1720 cm⁻¹).

- HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

Data Validation : Compare spectra with computational simulations (e.g., DFT) or literature analogs like (±)-4-(2-(tert-butylamino)-1-hydroxyethyl)-2-methylphenol .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature?

Methodological Answer: Use accelerated stability studies:

pH Stability : Prepare buffered solutions (pH 2–10) using sodium acetate (pH 4–5) or phosphate buffers (pH 7–8). Incubate samples at 25°C and 40°C for 14 days.

Thermal Stability : Store solid samples at 40°C/75% RH and analyze degradation via HPLC-UV at 254 nm.

Critical Analysis :

- Degradation products (e.g., cyclopentanol from hydrolysis) can be identified via LC-MS.

- Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

| Condition | Degradation Pathway |

|---|---|

| Acidic (pH < 3) | Oxalate protonation → precipitation |

| Alkaline (pH > 9) | Ester hydrolysis → free alcohol |

Q. What methodologies are effective in resolving contradictions in reported solubility data?

Methodological Answer: Address discrepancies through systematic solubility screens:

Solvent Selection : Test polar (water, methanol), semi-polar (ethyl acetate), and non-polar (hexane) solvents.

Temperature Gradient : Measure solubility at 25°C, 37°C, and 50°C using gravimetric or UV-spectrophotometric methods.

Data Normalization : Account for polymorphic forms (e.g., hydrate vs. anhydrate) via PXRD.

Case Study : Analogous aminophenol derivatives show sparing solubility in cold water but high solubility in hot ethanol, aligning with structural similarities .

Q. How can the compound’s potential as a chiral building block in asymmetric synthesis be evaluated?

Methodological Answer:

Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) to separate enantiomers.

Catalytic Activity : Test in asymmetric aldol reactions (e.g., with prochiral ketones) and measure enantiomeric excess (ee) via polarimetry.

Computational Modeling : Compare experimental ee with DFT-predicted transition-state energies.

Advanced Tip : Cross-reference with cytochrome-P450 assays to assess stereoselective metabolic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。